molecular formula C12H14N2S B2404930 1-(4-isopropylphenyl)-1H-imidazole-2-thiol CAS No. 358619-10-0

1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2404930
CAS No.: 358619-10-0
M. Wt: 218.32
InChI Key: FDNXQUYNBGGTMR-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocyclic Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govresearchgate.netnih.gov Its prevalence in nature is notable, forming a key component of essential biomolecules such as the amino acid histidine, purines in DNA, and histamine. researchgate.netresearchgate.net The unique structural and electronic properties of the imidazole scaffold allow it to interact with a wide array of biological targets through various mechanisms, including hydrogen bonding, and hydrophobic and van der Waals forces. researchgate.netnih.gov

This versatility has rendered the imidazole nucleus a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. nih.gov Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents. sapub.org The imidazole core is central to the function of numerous FDA-approved drugs, demonstrating its importance in the treatment of diverse medical conditions. researchgate.net The stability, water solubility, and hydrogen-bonding capability of the imidazole structure make it a highly sought-after configuration in the design of new drugs. niscpr.res.in Researchers continue to explore imidazole-based compounds for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Overview of Substituted Imidazole-2-Thiols in Academic Research

Within the large family of imidazole derivatives, substituted imidazole-2-thiols represent a significant and extensively studied subclass. These compounds are characterized by an imidazole ring with a thiol (-SH) group at the second position. The presence of the thiol group, in particular, allows for various chemical modifications and interactions, such as the formation of disulfide bonds, which can be significant in biochemical contexts. scbt.com

Academic research has focused considerable attention on this class of compounds due to their diverse and potent biological activities. scbt.com Various substituted imidazole-2-thiols have been synthesized and investigated as important biological agents. scbt.com Their pharmacological properties are broad, with studies exploring their potential as antimicrobial, antifungal, antioxidant, and enzyme-inhibiting agents. scbt.comscbt.com The versatility of the imidazole-2-thiol structure allows for the introduction of different substituents, which can modulate the biological activity and specificity of the resulting molecules. niscpr.res.inscbt.com This has led to a significant amount of research aimed at synthesizing novel derivatives and evaluating their therapeutic potential. scbt.com

Below is a data table outlining the basic chemical properties of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol.

PropertyValue
Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol

The following table presents examples of other substituted imidazole-2-thiol derivatives that have been a subject of scientific investigation, highlighting the diversity within this class of compounds.

Compound NameInvestigated Properties/Applications
4-Phenyl-1H-imidazole-2-thiolPotential as a lead compound for pharmaceuticals, corrosion inhibition, and as a building block in chemical synthesis.
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsInvestigated as potent anti-diabetic agents through α-glucosidase inhibition.
Substituted 5-[pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiolsSynthesized and evaluated for antimicrobial activity. scbt.com

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(2)10-3-5-11(6-4-10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNXQUYNBGGTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Isopropylphenyl 1h Imidazole 2 Thiol and Analogues

Direct Synthetic Routes for 1-(4-Isopropylphenyl)-1H-imidazole-2-thiol

One common approach is the reaction of an α-haloketone with an arylamine and a thiocyanate (B1210189) salt. In the context of synthesizing the target molecule, 4-isopropylaniline (B126951) would be reacted with a suitable α-haloketone in the presence of a thiocyanate source, such as potassium thiocyanate. This reaction proceeds through the initial formation of an α-aminoketone, which then undergoes cyclization with the thiocyanate to yield the desired 1,4-disubstituted imidazole-2-thiol.

Another viable direct synthesis involves the reaction of 4-isopropylaniline with an α-hydroxyketone in the presence of a thiocyanate salt under acidic conditions. This one-pot synthesis is an efficient method for preparing various 1,4,5-trisubstituted imidazole-2-thiones. The reaction of 4-isopropylaniline with formaldehyde (B43269) and potassium thiocyanate also presents a straightforward route to the corresponding 1-aryl-1H-imidazole-2-thiol.

General Cyclization Approaches for Imidazole-2-Thiols

The formation of the imidazole-2-thiol core is central to the synthesis of these compounds. Several general cyclization strategies have been developed to construct this heterocyclic system.

The cyclization of α-amido-nitriles serves as a versatile method for the synthesis of imidazole (B134444) derivatives. This process typically begins with the Strecker synthesis to produce an α-aminonitrile from an aldehyde, an amine, and a cyanide source. masterorganicchemistry.comwikipedia.org The resulting α-aminonitrile can then be acylated to form an α-amido-nitrile. Subsequent treatment of the α-amido-nitrile with a thiocarbonylating agent, such as thiophosgene (B130339) or carbon disulfide in the presence of a base, would induce cyclization to the imidazole-2-thiol ring system. This method allows for the introduction of a variety of substituents on the imidazole ring by selecting the appropriate starting aldehyde, amine, and acylating agent.

Starting AldehydeStarting AmineCyanide SourceAcylating AgentThiocarbonylating AgentResulting Imidazole-2-thiol
BenzaldehydeAmmonia (B1221849)KCNAcetyl ChlorideCS₂4-Phenyl-1H-imidazole-2-thiol
IsovaleraldehydeMethylamineNaCNBenzoyl ChlorideCSCl₂1-Methyl-4-isobutyl-1H-imidazole-2-thiol

This table presents hypothetical examples based on the described synthetic route.

The reaction of α,β-unsaturated ketones, commonly known as chalcones, provides a pathway to highly substituted imidazole-2-thiols. In a typical procedure, a chalcone (B49325) derived from an acetyl-imidazole derivative is reacted with various nucleophiles. For instance, the Claisen-Schmidt condensation of an acetyl-imidazol-2-thiol with an aromatic aldehyde yields a chalcone intermediate. niscpr.res.in This intermediate can then undergo cyclization with reagents like hydrazine (B178648) hydrate (B1144303) or its derivatives in the presence of an acid catalyst to form pyrazolyl-substituted imidazole-2-thiols. niscpr.res.in This approach is particularly useful for creating complex molecules with multiple heterocyclic rings.

Chalcone PrecursorCyclizing AgentCatalystProductReference
1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-3-(4-methoxyphenyl)-prop-2-en-1-oneHydrazine hydrateSulfuric acid5-[5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol niscpr.res.in
1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-3-(4-chlorophenyl)-prop-2-en-1-onePhenylhydrazineSulfuric acid5-[5-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol niscpr.res.in

Several named reactions are fundamental to the synthesis of the imidazole core, which can then be further functionalized to an imidazole-2-thiol.

The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which can subsequently be converted to imidazoles. pharmaguideline.com This method is particularly useful for producing 1,2-disubstituted chloroimidazoles.

The Debus-Radziszewski synthesis is a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole ring. pharmaguideline.com This method, while one of the oldest, is still employed for the synthesis of C-substituted imidazoles.

The van Leusen imidazole synthesis is a modern and versatile method that employs tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction of an aldimine with TosMIC under basic conditions leads to the formation of 1,4- or 1,4,5-substituted imidazoles. A three-component variation, where the aldimine is generated in situ from an aldehyde and an amine, further enhances the utility of this method.

Functionalization and Derivatization Strategies of the Imidazole-2-Thiol Core

An alternative to the de novo synthesis of the substituted imidazole-2-thiol is the functionalization of a pre-existing imidazole ring.

The conversion of 2-haloimidazoles to imidazole-2-thiols can be achieved through nucleophilic substitution with a sulfur-containing nucleophile. For instance, a 2-chloroimidazole derivative can be reacted with a hydrosulfide (B80085) salt, such as sodium hydrosulfide, to displace the chloride and form the corresponding thiol. This reaction is a common strategy for introducing sulfur functionalities into heterocyclic systems.

Furthermore, 2-oxoimidazoles (imidazolones or imidazole-2-ones) can be converted to their corresponding imidazole-2-thiones. This transformation is typically accomplished using a thionating agent. Lawesson's reagent is a widely used and efficient reagent for the thionation of a variety of carbonyl compounds, including amides and lactams, and is therefore well-suited for the conversion of imidazolones to imidazolethiones. nih.govorganic-chemistry.org The reaction generally proceeds under mild conditions and provides good yields of the desired thio-derivative.

Starting MaterialReagentProduct
1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-oneLawesson's Reagent1,4-Diphenyl-1H-imidazole-2-thiol
2-Chloro-1-methyl-4,5-diphenyl-1H-imidazoleSodium Hydrosulfide1-Methyl-4,5-diphenyl-1H-imidazole-2-thiol

This table presents illustrative examples of the described functionalization strategies.

Direct Sulfur Insertion at the 2-Position of the Imidazole Ring

The synthesis of imidazole-2-thiones, such as this compound, can be achieved through the direct insertion of sulfur into the 2-position of the imidazole ring. tandfonline.com A common approach involves the generation of a disubstituted imidazolium (B1220033) salt by treating a 1-substituted imidazole with an alkyl halide. digitellinc.com Subsequent addition of a base facilitates the formation of a reactive N-heterocyclic carbene (NHC). digitellinc.com This carbene then reacts with elemental sulfur (S8) to yield the desired disubstituted imidazole-2-thione. digitellinc.com

However, this base-mediated method can be problematic for substrates with acidic protons on side chains, as the base may deprotonate the side chain instead of the imidazole C2-hydrogen, thus preventing carbene formation. digitellinc.com For such cases, a non-basic, radical-mediated route for sulfur installation has been developed. digitellinc.com This alternative pathway can overcome the limitations of the traditional basic conditions, expanding the scope of substrates that can be converted to imidazole-2-thiones. digitellinc.com

Alkylation and Acylation Reactions

The 1H-imidazole-2-thiol scaffold possesses multiple reactive sites, primarily the sulfur atom and the N-3 nitrogen of the imidazole ring, making it amenable to derivatization through alkylation and acylation. tandfonline.com

S-Alkylation and S-Acylation: The sulfur atom of the thiol group is a potent nucleophile, particularly after deprotonation with a base to form the more nucleophilic thiolate anion. masterorganicchemistry.com This thiolate readily participates in S_N2 reactions with alkylating agents like alkyl halides to form stable thioether derivatives. libretexts.org This S-alkylation is a common strategy for introducing diverse functional groups onto the imidazole scaffold. Similarly, acylation at the sulfur position can be achieved. tandfonline.com

N-Alkylation and N-Acylation: The N-3 nitrogen atom, possessing a lone pair of electrons, can also act as a nucleophile. N-alkylation at this position, typically using an alkyl halide, leads to the formation of quaternary imidazolium salts. These quaternization reactions introduce a permanent positive charge, which significantly alters the molecule's physicochemical properties. Acylation at the N-3 position can also occur with reagents such as acyl chlorides. In some cases, S-alkylation is accompanied by a smaller quantity of N-alkylated products. researchgate.net

Table 1: Reactivity of Nucleophilic Centers in 1-Aryl-1H-imidazole-2-thiol This table is interactive. Users can sort and filter the data.

Position Reaction Type Reagent Example Product Type
Sulfur (S) S-Alkylation Alkyl Halide 2-(Alkylthio)-1-aryl-1H-imidazole
Nitrogen (N-3) N-Alkylation Alkyl Halide 1-Aryl-3-alkyl-2-thioxo-2,3-dihydro-1H-imidazolium Salt
Nitrogen (N-3) N-Acylation Acyl Chloride 3-Acyl-1-aryl-1H-imidazole-2-thione

Nucleophilic Addition Reactions with Acetylene and Activated Alkenes

Imidazole-2-thiones are effective nucleophiles in addition reactions, particularly with electron-deficient acetylenes and alkenes. tandfonline.com The high nucleophilicity of the thiolate anion is a key driver for these transformations, which often proceed under base-catalyzed conditions. researchgate.netnih.gov

The reaction with activated alkynes, known as the thiol-yne Michael addition, can yield quantitative conversions under ambient conditions. acs.org Similarly, the conjugate addition to activated alkenes (Michael acceptors) is a highly efficient process. researchgate.net A notable example is the base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. researchgate.net This reaction proceeds via the involvement of both the thiol (HS) and amine (HN) groups of the imidazole derivative with the conjugated enynone system, leading to the formation of 5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine (B8601807) derivatives through a 6-endo-trig cyclization. researchgate.net

Cross-Coupling Reactions with Aryl Halides and Thiophenols

The construction of carbon-sulfur (C–S) bonds is a fundamental transformation in organic synthesis, and cross-coupling reactions provide a powerful tool for achieving this. Imidazole-2-thiols can be coupled with aryl halides to form 2-(arylthio)imidazoles. Various transition-metal catalysts, including copper and nickel, have been employed for this purpose.

Copper-catalyzed methodologies are common. researchgate.net A versatile photoinduced, copper-catalyzed method allows for the coupling of thiols with aryl halides at temperatures as low as 0°C using inexpensive copper(I) iodide (CuI) as a precatalyst, without the need for an added ligand. organic-chemistry.org This reaction is proposed to proceed via a single-electron transfer (SET) pathway involving radical intermediates. organic-chemistry.org

Nickel-catalyzed reductive cross-coupling between organic iodides and thiosulfonates also provides a practical route to unsymmetrical thioethers under mild conditions with good functional group tolerance. hznu.edu.cn These reactions demonstrate the utility of modern cross-coupling strategies in the synthesis of complex thiol derivatives. hznu.edu.cnresearchgate.net

Table 2: Examples of Copper-Catalyzed Coupling of 4-Bromotoluene with Imidazole This table is interactive. Users can sort and filter the data.

Entry Ligand Solvent Time (min) Final Temp (°C) Yield (%)
1 L-proline DMSO 20 175 78
2 N,N-dimethylglycine DMSO 20 163 38
3 N,N-dimethylglycine PEG-600 5 224 70
4 N,N-dimethylglycine PEG-600 20 175 65

Data sourced from a study on CuI/amino acid catalyzed coupling reactions under microwave heating. researchgate.net

Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

An efficient and novel approach to synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.comnih.gov This method begins with 5-amino-1,2,3-triazoles, which are accessible through a dipolar azide-nitrile cycloaddition reaction. mdpi.comresearchgate.net

The core of this synthetic strategy is a transformation that includes the intramolecular cyclization of the 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole. mdpi.comcolab.ws This is followed by the opening of the triazole ring and the insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols under acidic conditions. mdpi.comresearchgate.net This sequence provides an effective pathway to functionalized 1H-imidazoles that might be otherwise difficult to access. mdpi.comresearchgate.net

Sulfur Nucleophilic Ring-Opening of Oxiranyl-Alcohols or Chlorides

The ring-opening of epoxides (oxiranes) by sulfur nucleophiles, known as thiolysis, offers a direct and efficient route to β-hydroxy sulfides. nih.govresearchgate.net These products are valuable synthetic intermediates. nih.gov The reaction involves the nucleophilic attack of a thiol or thiolate on one of the epoxide's carbon atoms, leading to the cleavage of the C-O bond and the formation of a new C-S bond. researchgate.net

This reaction can be catalyzed by various agents, such as metal salts like indium(III) chloride (InCl3), which promote the reaction and afford β-hydroxy sulfides in excellent yields and with high regioselectivity. researchgate.net To circumvent the issue of thiol oxidation to disulfides, which can consume the nucleophile, disulfides can be used as thiol precursors. rsc.org In situ reduction of the disulfide generates the necessary thiolate nucleophile, ensuring that the ring-opening reaction can be performed under equimolar stoichiometric conditions. rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry continues to provide more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds like this compound.

Photoinduced Catalysis: As mentioned, photoinduced, copper-catalyzed C-S cross-couplings represent a significant advancement, allowing reactions to proceed under very mild conditions (0°C to -40°C) without complex ligands. organic-chemistry.org This approach offers a cost-effective and greener alternative to traditional high-temperature methods. organic-chemistry.org

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool. hznu.edu.cn These methods exhibit broad functional group tolerance and excellent chemoselectivity, enabling the late-stage modification of complex molecules and the synthesis of a wide array of thioethers. hznu.edu.cn

Solvent- and Catalyst-Free Reactions: In the pursuit of green chemistry, solvent- and catalyst-free protocols have been developed for reactions like the aza-Michael addition. d-nb.info For suitable substrates, combining the nucleophile (e.g., an imidazole) and the Michael acceptor and heating them directly can lead to high yields of the desired product without the need for solvents or catalysts, simplifying workup and reducing waste. d-nb.info

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering considerable advantages over conventional heating methods for the synthesis of heterocyclic compounds, including imidazole derivatives. derpharmachemica.comasianpubs.org This approach is characterized by its rapid reaction times, improved yields, and often cleaner reaction profiles, which simplifies workup procedures. derpharmachemica.com The use of microwave irradiation provides efficient and uniform heating, which can lead to different product distributions and selectivities compared to traditional methods. orientjchem.org

The synthesis of substituted imidazoles under microwave conditions often involves a one-pot, multicomponent reaction strategy. nih.gov For instance, the reaction of an aldehyde, a 1,2-dicarbonyl compound, a primary amine, and an ammonium (B1175870) salt can be efficiently carried out in a solvent like ethanol, which is considered a green solvent. nih.gov Researchers have optimized microwave parameters, such as power and irradiation time, to maximize yields. For example, the synthesis of certain imidazole derivatives was optimized at 720 watts for approximately 5.7 minutes. orientjchem.org This methodology is not only time-efficient but also aligns with the principles of green chemistry by reducing energy consumption and waste. nih.gov

The benefits of this technology have been demonstrated in the synthesis of various biologically interesting imidazole derivatives, where comparisons between conventional and microwave-assisted methods consistently show the superiority of the latter in terms of reaction time and yield. asianpubs.orgresearchgate.net

ReactantsCatalyst/SolventMethodTimeYield (%)Reference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetatep-Toluenesulfonic acid / Ethyl AlcoholMicrowave Irradiation36 h (conventional) vs. shorter microwave times30 (conventional) vs. 46-80 (microwave) nih.gov
Benzil, Ammonium Acetate, Aromatic AldehydesNot specifiedMicrowave Irradiation7 minMaximized yield (specific % not stated) orientjchem.org
o-phenylenediamine, Carboxylic AcidsNoneMicrowave IrradiationNot specifiedImproved yields derpharmachemica.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Analogues.

Metal-Catalyzed Synthetic Approaches

Metal catalysts play a crucial role in the synthesis of complex heterocyclic structures, including derivatives of imidazole-2-thiol. These catalysts, particularly those based on transition metals like copper, are instrumental in facilitating reactions that would otherwise be difficult to achieve, such as cross-coupling reactions. Such reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the molecular frameworks of substituted imidazoles.

In the context of analogues of this compound, copper-catalyzed cross-coupling reactions have been employed to construct polycyclic aromatic heterocycles. For example, the reaction between an imidazole-2-thiol derivative and a diiodo-aromatic compound can be catalyzed by copper(I) iodide (CuI) in the presence of a base and a ligand to form complex fused systems. The thiol group of the imidazole ring is a key functionality in these transformations, acting as a nucleophile to form new carbon-sulfur bonds.

The development of catalytic systems, both homogeneous and heterogeneous, has been a major focus of research. doi.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled, making the process more economical and environmentally friendly. doi.org Metal complexes of benzimidazole (B57391) derivatives, for instance, have been shown to possess significant catalytic activity in various organic transformations. nih.gov These catalytic methods provide versatile pathways to a wide array of substituted imidazoles with diverse functionalities. doi.org

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Cross-Coupling1-phenyl-1H-imidazole-2-thiol, 1,8-diiodonaphthaleneCuI, K₂CO₃, 1,10-phenanthrolineImidazobenzothiazine derivatives
CyclocondensationAldehydes, Amines, 1,2-diketones, Ammonium AcetateVarious homogeneous and heterogeneous catalysts1,2,4,5-tetrasubstituted-1H-imidazoles doi.org
Table 2: Examples of Metal-Catalyzed Synthesis of Imidazole Analogues.

Metal-Free Approaches for Arylthiolation

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the cost, toxicity, and environmental impact associated with metal catalysts. For the synthesis of arylthiolated imidazoles, a novel metal-free approach involving the C-H arylthiolation of 2H-imidazole N-oxides has been developed. researchgate.netmdpi.com This strategy allows for the direct introduction of an arylthio group onto the imidazole ring without the need for a transition metal catalyst.

The reaction proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism. researchgate.net Typically, a 2H-imidazole 1-oxide is reacted with a thiophenol in the presence of an activator, such as acetyl chloride. mdpi.com This method has been successfully applied to synthesize a range of novel arylthiolated 2H-imidazoles, with yields reaching up to 90%. researchgate.net The reaction conditions are generally mild, often starting at 0 °C and then warming to room temperature. mdpi.com

This synthetic strategy is significant as it provides a direct and efficient route to molecules that are of interest in medicinal chemistry and materials science. researchgate.net The ability to form a carbon-sulfur bond directly on the imidazole core without pre-functionalization (e.g., halogenation) represents a more atom-economical and streamlined synthetic process. mdpi.com The scope of the reaction has been explored with various substituted thiophenols and imidazole N-oxides, demonstrating its utility for creating a library of diverse compounds. researchgate.netmdpi.com

Imidazole SubstrateThiophenol SubstrateActivator/SolventYield (%)Reference
2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxideThiophenolAcetyl chloride / Dimethyl carbonate74 mdpi.com
3-Phenyl-1,4-diazaspiro[4.5]deca-1,3-diene 1-oxideThiophenolAcetyl chloride / Dimethyl carbonate54 mdpi.com
4-(4-Bromophenyl)-2,2-dimethyl-2H-imidazole 1-oxide4-HydroxythiophenolAcetyl chloride / Dimethyl carbonate100 (of the free base) mdpi.com
Table 3: Examples of Metal-Free C-H Arylthiolation of 2H-imidazole 1-oxides.

Computational and Theoretical Chemistry Studies of 1 4 Isopropylphenyl 1h Imidazole 2 Thiol Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for the analysis of complex organic molecules like 1-(4-isopropylphenyl)-1H-imidazole-2-thiol and its derivatives.

Analysis of Thione-Thiol Tautomerism and Equilibrium

The this compound molecule can exist in two tautomeric forms: the thione form and the thiol form. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In this case, the equilibrium is between the C=S (thione) and C-S-H (thiol) forms.

The relative stability of the tautomers can be influenced by substituent effects and the surrounding solvent. Prototropic solvents, for instance, can alter the energy difference between the tautomeric forms compared to the gas phase. niscpr.res.in

Frontier Molecular Orbital Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For imidazole (B134444) derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. In a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the HOMO was found to be concentrated around the sulfur atom and the imidazole ring, indicating these as likely sites for electrophilic attack. orientjchem.org The HOMO and LUMO energies are crucial for predicting how the molecule will interact with other reagents.

While specific values for this compound are not available, a hypothetical interactive data table based on typical values for similar aromatic thiols is presented below to illustrate the concept.

ParameterValue (eV)
EHOMO-6.2
ELUMO-1.5
Energy Gap (ΔE)4.7

Note: These are representative values and not experimental or calculated data for this compound.

Electrochemical Parameters (Hardness, Softness, Electronegativity, Electrophilicity Index)

From the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These parameters provide insights into the molecule's stability, reactivity, and the nature of its interactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These parameters are valuable in predicting the reactivity of this compound derivatives in various chemical environments. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.

Below is an interactive data table with hypothetical values for these parameters, derived from the FMO energies in the previous section.

ParameterFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.35 eV
Chemical Softness (S)1/η0.43 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)3.15 eV

Note: These are representative values and not experimental or calculated data for this compound.

Mechanistic Investigations via Computational Methods

Computational methods are not only used to study the static properties of molecules but also to investigate the dynamics of chemical reactions. By simulating reaction pathways and studying transition states, chemists can gain a deeper understanding of reaction mechanisms.

Reaction Pathway Simulations

Reaction pathway simulations can be employed to study the mechanisms of reactions involving this compound derivatives. For example, in the base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and pent-2-en-4-yn-1-ones, computational studies could elucidate the preference for different cyclization pathways. Such studies would involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation barriers for competing pathways. These simulations can explain experimental observations, such as why different substituted imidazole-2-thiols lead to different products under the same reaction conditions, often attributing these differences to steric effects in the transition state. researchgate.net

Hydrolysis Mechanism Studies

The hydrolysis of imidazole derivatives can also be investigated using computational methods. While specific studies on the hydrolysis of this compound are not prominent, research on the hydrolysis of related imidazole-2-ylidenes provides a framework for how such a study might be conducted. A computational mechanistic study of carbene hydrolysis has shown that the reaction pathway and the stability of intermediates are highly dependent on the number of water molecules involved in the reaction. researchgate.net The calculations revealed that with an increasing number of water molecules, the stability of the imidazolium-hydroxide intermediate increases, and the energy barriers connecting the reaction intermediates become smaller. Such studies can predict whether the hydrolysis proceeds through a direct attack of water or a more complex mechanism involving multiple water molecules and can also shed light on the potential for ring-opening of the imidazole core.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, providing critical information about the binding affinity and the nature of the interactions. For derivatives of this compound, these simulations are instrumental in identifying key amino acid residues involved in the binding process and in quantifying the binding energy, which is indicative of the ligand's potency.

Recent studies on a series of imidazole-thiazole hybrid derivatives have shed light on their potential as antimicrobial and anticancer agents. Molecular docking of these compounds against various protein targets has revealed significant binding interactions. For instance, in a study investigating their cytotoxicity, a derivative, compound 5a , was docked into the active site of a target protein (PDB ID: 6LUD). The simulation revealed a strong binding affinity, characterized by a network of hydrogen bonds and hydrophobic interactions with the receptor's active site residues. nih.gov This interaction is crucial for the stability of the ligand-protein complex and is a key determinant of the compound's biological activity. nih.gov

The binding energy, a quantitative measure of the affinity between the ligand and the target, is a critical parameter obtained from docking studies. For a series of novel thioimidazole-4-one derivatives, docking scores were used to rank their potential efficacy. Two compounds, in particular, demonstrated high scores of 90.687 and 82.346, indicating a strong binding potential to the A2A adenosine (B11128) receptor. ajchem-a.com These high scores are often correlated with potent biological activity.

The table below summarizes representative data from molecular docking studies of imidazole derivatives against various protein targets, illustrating the range of binding affinities and key interacting residues.

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
5a 6LUD-Not specified
Compound 4 A2A Adenosine Receptor (5MZJ)-ASN253, HIS278, ALA81, LYS153, GLU169, MET279, MET270, PHE168, LEU249, SER67, LEU167, ILE274
Compound 6 A2A Adenosine Receptor (5MZJ)-ASN253, HIS278, ALA81, LYS153, GLU169, MET279, MET270, PHE168, LEU249, SER67, LEU167, ILE274

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and the stability of the complex over time in a simulated physiological environment. ajchem-a.com MD simulations are crucial for validating the docking poses and for gaining a deeper understanding of the binding mechanism.

In the investigation of imidazole-thiazole hybrids, MD simulations were performed on the complex of derivative 5a with its target protein. nih.gov The stability of the interaction was assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex over the simulation period. A stable RMSD trajectory indicates that the ligand remains securely bound within the active site, confirming the docking results. nih.gov

The following table presents a conceptual overview of the type of data obtained from MD simulations, which are used to assess the stability of ligand-protein complexes.

Simulation ParameterDescriptionTypical Indication of Stability
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the complex from a reference structure over time.A low and stable RMSD value (e.g., < 3 Å) suggests the complex has reached equilibrium and is stable.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average positions.Lower RMSF values in the binding site residues indicate stable interactions with the ligand.
Radius of Gyration (Rg) Represents the compactness of the protein structure.A stable Rg value suggests that the overall protein structure is not undergoing major unfolding or conformational changes.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.A consistent presence of key hydrogen bonds indicates their importance in stabilizing the complex.

In Silico ADMET Prediction for Structure-Activity Profiling

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADMET properties. In silico ADMET prediction has become an integral part of the early-stage drug discovery process, as it helps in identifying and filtering out compounds with undesirable pharmacokinetic or toxicological profiles, thereby reducing the likelihood of late-stage failures. researchgate.net

For derivatives of this compound and related compounds, various computational models are employed to predict their ADMET properties. These predictions are often based on established rules such as Lipinski's rule of five, which assesses the drug-likeness of a compound based on its physicochemical properties.

In a study of novel thioimidazole-4-one derivatives, ADME properties were analyzed, and it was found that the compounds possessed considerable binding potential and adhered to Lipinski's rule, suggesting they have the potential to be developed as lead compounds. ajchem-a.com Similarly, for a series of imidazole-thiazole hybrids, ADME analysis was conducted to evaluate their pharmacokinetic profiles. nih.gov

The table below provides a summary of key ADMET parameters and their significance in drug development, along with hypothetical predicted values for a representative this compound derivative.

ADMET ParameterDescriptionSignificancePredicted Value (Hypothetical)
Human Intestinal Absorption (HIA) Percentage of the drug absorbed from the gut into the bloodstream.High absorption is desirable for orally administered drugs.> 90%
Blood-Brain Barrier (BBB) Penetration Ability of the drug to cross the BBB and enter the central nervous system.Important for CNS-acting drugs, but undesirable for peripherally acting drugs to avoid CNS side effects.Low
CYP450 Inhibition Inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.Inhibition can lead to drug-drug interactions and altered drug clearance.Non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4)
Hepatotoxicity Potential of the drug to cause liver damage.A major safety concern that can lead to drug withdrawal.Low risk
Ames Mutagenicity Potential of the drug to cause DNA mutations, indicating carcinogenic potential.A critical safety parameter.Non-mutagenic
Drug-Likeness Compliance with established physicochemical property ranges for orally active drugs (e.g., Lipinski's rule of five).Indicates the likelihood of a compound having favorable oral bioavailability.Compliant

Reactivity and Chemical Transformations of the Imidazole 2 Thiol Moiety

Oxidation Reactions of the Thiol Group to Disulfides or Sulfonic Acids

The thiol (-SH) group of 1-aryl-1H-imidazole-2-thiols is susceptible to oxidation, yielding either the corresponding disulfide or, under stronger conditions, the sulfonic acid. This reactivity is a general characteristic of thiols. nih.govresearchgate.net

The oxidation to a disulfide involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol, resulting in a dimeric structure. This transformation can be achieved using a range of mild oxidizing agents, including air (O2), hydrogen peroxide (H2O2), or dimethyl sulfoxide (B87167) (DMSO). chemrxiv.orgrsc.orgnih.gov For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide in a 1:2 molar ratio has been shown to produce the corresponding disulfide, 2,2′-disulfanediylbis(1-methylimidazole). researchgate.net It is expected that 1-(4-isopropylphenyl)-1H-imidazole-2-thiol would react similarly under these conditions.

Further oxidation of the thiol group leads to the formation of a sulfonic acid (-SO3H). This requires more potent oxidizing agents or harsher reaction conditions. The oxidation proceeds through sulfenic (R-SOH) and sulfinic (R-SO2H) acid intermediates. nih.govresearchgate.net Studies on 1-methyl-1H-imidazole-2-thiol have demonstrated that changing the substrate-to-oxidant (chlorine dioxide) ratio to 1:3 facilitates the formation of 1-methylimidazole-2-sulfonic acid. researchgate.net A general method for oxidizing thiols to sulfonic acids utilizes a system of dimethyl sulfoxide (DMSO) and a halogen catalyst, such as HBr, in the presence of water. google.com

Table 1: Oxidation Products of Imidazole-2-thiol Analogues

Starting Material Oxidizing Agent Product Reference
1-methyl-1H-imidazole-2-thiol Chlorine Dioxide (1:2 ratio) 2,2′-disulfanediylbis(1-methylimidazole) researchgate.net
1-methyl-1H-imidazole-2-thiol Chlorine Dioxide (1:3 ratio) 1-methyl-1H-imidazole-2-sulfonic acid researchgate.net

Reduction Reactions of the Imidazole (B134444) Ring to Imidazolines

The reduction of the aromatic imidazole ring to a non-aromatic imidazoline (B1206853) or imidazolidine (B613845) is a challenging transformation due to the stability of the aromatic system. Direct reduction of neutral imidazole rings typically requires harsh conditions. However, the reduction is more feasible when the ring is activated, for example, in the form of an imidazolium (B1220033) salt. stackexchange.com

The reduction of 1,3-disubstituted imidazolium salts using complex metal hydrides like sodium borohydride (B1222165) (NaBH4) can yield the corresponding imidazoline. stackexchange.com This process involves the hydride attacking the electrophilic C-2 carbon of the imidazolium ring. However, this reaction must be carefully controlled, as the resulting cyclic enamine intermediate can undergo further reduction and subsequent ring-opening to form diamine products. stackexchange.com While specific studies on the reduction of this compound are not prevalent, it is conceivable that a two-step process involving N-alkylation to form an imidazolium salt followed by a controlled reduction could yield the corresponding imidazoline derivative. nih.gov

Reactions with Isothiocyanates and Carbon Disulfide

The thiol group in this compound is a soft nucleophile and is expected to react with electrophilic carbon species such as those in isothiocyanates (R-N=C=S) and carbon disulfide (S=C=S).

In a reaction with an isothiocyanate, the sulfur atom of the imidazole-2-thiol would attack the central carbon of the isothiocyanate. This nucleophilic addition would result in the formation of a dithiocarbamate (B8719985) intermediate. Such reactions are common for thiols and provide a route to more complex sulfur and nitrogen-containing compounds. researchgate.net

Similarly, the reaction with carbon disulfide, typically conducted in the presence of a base, would involve the nucleophilic attack of the thiolate anion on the carbon atom of CS2. This would generate a trithiocarbonate-like salt, which can be a useful intermediate for further synthetic transformations. The synthesis of related benzimidazole-2-thiols often employs the reaction of a diamine with carbon disulfide, highlighting the role of CS2 as a thiocarbonylating agent. nih.gov

Reactions with Aromatic Aldehydes and Diazonium Chlorides

The imidazole-2-thiol scaffold can react with aromatic aldehydes and diazonium chlorides, leading to a variety of products depending on the reaction conditions and the presence of other functional groups on the imidazole ring.

Reactions with Aromatic Aldehydes: While the thiol group itself is not typically reactive towards aldehydes under neutral conditions, other positions on the molecule can be. For instance, if an activated methyl or methylene (B1212753) group is present on the imidazole ring (e.g., at C-5), it can participate in base-catalyzed Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones, also known as chalcones. niscpr.res.inresearchgate.net Furthermore, if an amino group is present on the ring, it can readily condense with aromatic aldehydes to form Schiff bases (imines). nih.govnih.gov

Reactions with Diazonium Chlorides: Aryl diazonium salts are potent electrophiles that can participate in azo coupling reactions with electron-rich aromatic and heteroaromatic rings. The imidazole ring, activated by the electron-donating effect of the thiol/thiolate group, is expected to be susceptible to electrophilic attack. The coupling reaction would likely occur at the C-4 or C-5 position of the imidazole ring, leading to the formation of an azo-linked dye compound. This reaction is a standard method for installing an arylazo group onto activated ring systems. chemguide.co.uk

Intramolecular Cyclization and Ring Fusion Reactions

One of the most significant applications of 1-aryl-1H-imidazole-2-thiols in organic synthesis is their use as precursors for constructing fused heterocyclic systems. The presence of nucleophilic centers at the sulfur atom and the N-3 ring nitrogen allows for cyclocondensation reactions with various bifunctional electrophiles.

Formation of Imidazo[2,1-b]nih.govniscpr.res.inthiazole Systems

The imidazo[2,1-b] nih.govniscpr.res.inthiazole (B1198619) framework is a privileged scaffold in medicinal chemistry, and its synthesis is efficiently achieved from imidazole-2-thiol precursors. mdpi.comrsc.orgnih.govrsc.org The most common method is a Hantzsch-type thiazole synthesis, involving the reaction of the imidazole-2-thiol with an α-halocarbonyl compound, such as a phenacyl bromide or ethyl bromoacetate.

The reaction mechanism proceeds via an initial S-alkylation, where the nucleophilic thiol attacks the carbon bearing the halogen, displacing it to form an S-substituted imidazole intermediate. This is followed by an intramolecular cyclization, where the N-3 atom of the imidazole ring attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic imidazo[2,1-b]thiazole (B1210989) ring system.

A related reaction using N-(sulfonyl)phenyldichloroacetaldimines with 2-mercaptoimidazoles also yields imidazo[2,1-b]thiazole derivatives. scispace.com The reaction is believed to proceed through the addition of the imidazole NH group to the imine, followed by intramolecular cyclization involving the thiol group and subsequent aromatization. scispace.com

Table 2: Synthesis of Imidazo[2,1-b]thiazole Derivatives

Imidazole-2-thiol Reactant Electrophilic Reagent Product Type Reference
2-Aminothiazole (forms imidazole in situ) 3-Formylchromone, Isocyanide Imidazo[2,1-b]thiazole-chromone mdpi.com
2-Mercaptobenzimidazole N-Aryl-2,2-dichloro-2-phenylethan-1-imine N-(2-phenyl nih.govniscpr.res.inthiazolo[3,2-a]benzimidazol-3-yl)sulfonamide scispace.com

Formation of 5H-Imidazo[2,1-b]-nih.govniscpr.res.inthiazine Derivatives

The synthesis of the six-membered thiazine (B8601807) ring fused to the imidazole core can also be accomplished starting from 1-aryl-1H-imidazole-2-thiol. These reactions typically involve reaction with electrophiles that contain a three-carbon chain suitable for a [3+3] annulation.

A notable example is the base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. researchgate.net The reaction involves a sequence of steps:

Michael addition of the thiol group to the α,β-unsaturated double bond of the enynone system.

Subsequent intramolecular 6-endo-trig cyclization, where the N-3 atom of the imidazole ring attacks one of the carbons of the alkyne moiety. researchgate.net

This sequence results in the formation of a substituted 5H-imidazo[2,1-b] nih.govniscpr.res.inthiazine derivative. This transformation demonstrates the utility of imidazole-2-thiols in constructing more complex, fused heterocyclic systems containing a six-membered ring. researchgate.net

Coordination Chemistry of Imidazole 2 Thiol Ligands

Ligand Properties and Electron Donation Capabilities (Sulfur and Nitrogen Atoms)

Imidazole-2-thiol and its derivatives, including 1-(4-isopropylphenyl)-1H-imidazole-2-thiol, are ambidentate ligands, possessing two potential donor sites: the sulfur atom of the thiol group and the iminic nitrogen atom (N3) of the imidazole (B134444) ring. The lone pair of electrons on both the sulfur and nitrogen atoms can be donated to a metal center to form coordinate bonds.

The electron-donating ability of these atoms is influenced by the electronic nature of the substituent at the N1 position. The 4-isopropylphenyl group is generally considered to be weakly electron-donating, which can subtly enhance the electron density on the imidazole ring and, consequently, the donor strength of the N3 nitrogen. The sulfur atom, being softer and more polarizable than nitrogen, often shows a preference for softer metal ions. The interplay between the hard nitrogen and soft sulfur donors allows these ligands to coordinate with a wide range of transition metals.

The tautomeric nature of the imidazole-2-thiol ring is also a crucial aspect of its ligand properties. It can exist in both thione and thiol forms. In the solid state and in solution, the thione form is generally predominant. Upon coordination to a metal ion, the ligand can deprotonate, forming a thiolate, which is a stronger electron donor.

Formation of Metal Complexes with Transition Metals (e.g., Cu(I), Cu(II), Ni(II), Zn(II))

This compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(I), copper(II), nickel(II), and zinc(II). The formation of these complexes typically occurs by reacting the ligand with a suitable metal salt in an appropriate solvent.

Copper(I) and Copper(II) Complexes: Copper ions, known for their affinity for both nitrogen and sulfur donors, readily form complexes with imidazole-2-thiol ligands. Cu(I), being a soft metal ion, is expected to favor coordination with the soft sulfur donor. Cu(II) can coordinate through both nitrogen and sulfur, leading to a variety of complex geometries.

Nickel(II) Complexes: Nickel(II) complexes with imidazole-2-thiol derivatives have been synthesized and characterized. Depending on the ligand-to-metal ratio and the presence of other coordinating ligands, Ni(II) can form square planar or tetrahedral complexes. nih.gov

Zinc(II) Complexes: Zinc(II), a d¹⁰ metal ion, typically forms tetrahedral complexes. nih.gov Its coordination with imidazole-2-thiol ligands is of interest in bioinorganic chemistry, as the imidazole moiety (from histidine) and thiol/thiolate groups (from cysteine) are common coordination sites for zinc in metalloenzymes. nih.govacs.orgnih.gov

The 4-isopropylphenyl group can influence the solubility and crystallinity of the resulting metal complexes, potentially facilitating their isolation and characterization.

Coordination Modes and Geometries of Metal-Imidazole-2-Thiol Complexes

Imidazole-2-thiol ligands can adopt several coordination modes, leading to a diverse range of molecular architectures and geometries in their metal complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the N1-substituent.

Common Coordination Modes:

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom or the iminic nitrogen atom. Coordination via the sulfur atom is common, especially with soft metal ions. researchgate.net

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to the same metal center through both the sulfur and nitrogen atoms. This mode of coordination often leads to more stable complexes due to the chelate effect.

Bridging Coordination: Imidazole-2-thiolate ligands can act as bridging ligands, connecting two or more metal centers. This can occur through the sulfur atom, leading to the formation of dimeric or polymeric structures.

Geometries of Metal Complexes:

The coordination geometry around the metal center is determined by the coordination number and the nature of the ligands.

Metal IonTypical Coordination NumberCommon Geometries
Cu(I)2, 3, 4Linear, Trigonal planar, Tetrahedral
Cu(II)4, 5, 6Square planar, Square pyramidal, Distorted octahedral nih.govresearchgate.netresearchgate.netmdpi.com
Ni(II)4, 5, 6Square planar, Tetrahedral, Square pyramidal, Octahedral nih.govnih.govsciepub.comluc.edu
Zn(II)4Tetrahedral nih.govresearchgate.net

The bulky 4-isopropylphenyl group on this compound may sterically hinder the formation of some higher coordination number complexes or influence the arrangement of ligands around the metal center.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes with imidazole-2-thiol ligands are of interest for applications in catalysis and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes.

The redox potentials of the metal complexes are influenced by the nature of the ligand, the coordination geometry, and the solvent system. For instance, in copper(II) imidazole complexes, a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple is often observed. wojast.org.ngzenodo.org The reduction potential can be affected by the electron-donating or -withdrawing nature of the substituents on the imidazole ring. The electron-donating isopropylphenyl group in this compound would be expected to stabilize the higher oxidation state of the metal, potentially shifting the redox potential to more negative values compared to ligands with electron-withdrawing groups.

The electrochemical behavior of Ni(II) complexes can also be complex, with the possibility of both metal-centered and ligand-centered redox processes. rsc.orgnih.gov The presence of the thiol group can also lead to interesting redox chemistry.

Structure Activity Relationship Sar Studies of Imidazole 2 Thiol Derivatives

Influence of Substituents on Biological Activity

The biological activity of imidazole-2-thiol derivatives can be significantly modulated by the nature and position of substituents on the imidazole (B134444) ring and its appended moieties.

The presence of aryl and alkyl groups on the imidazole-2-thiol scaffold plays a pivotal role in determining the biological activity of these compounds. For instance, the substitution of various aryl and alkyl ethers on imidazole derivatives has been shown to influence their anticancer and antioxidant properties. nih.govnih.gov The nature of the substituent on the carbon bridge between a naphthalene (B1677914) and an imidazole ring has been shown to be important for maintaining potent alpha 2-adrenoceptor activity. nih.gov

In the context of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol, the isopropylphenyl group is a key determinant of its biological profile. While specific SAR studies on this exact molecule are not extensively detailed in the provided results, general principles from related structures can be inferred. For example, in a series of 2,4-diphenyl-1H-imidazole analogs, various substitutions on the phenyl rings led to potent human CB2 agonist activity, highlighting the importance of the aryl substituents in receptor binding and activation. nih.gov

The following table summarizes the influence of different aryl and alkyl substitutions on the biological activity of imidazole derivatives based on several studies.

Compound Series Substituent Moiety Observed Biological Activity Reference
Imidazole-derived ethersAlkyl and Aryl ethersAnticancer and antioxidant activities nih.govnih.gov
4-substituted imidazolesNaphthalene and methyl groupsAlpha 2-adrenoceptor agonism nih.gov
2,4-diphenyl-1H-imidazolesSubstituted phenyl groupsCB2 receptor agonism nih.gov
1-alkyl imidazole derivativesIncreasing alkyl chain lengthIncreased antibacterial activity mdpi.com

The electronic properties of substituents on the aryl rings of imidazole-2-thiol derivatives are critical in modulating their biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the molecule, thereby affecting its ability to interact with biological targets. researchgate.netresearchgate.net

For instance, in a study of imidazole-phenanthroline ligands, the introduction of an electron-withdrawing trifluoromethyl (CF3) group influenced the photophysical and electrochemical properties of their Europium(III) complexes. rsc.org While this study does not directly assess therapeutic activity, it demonstrates the significant impact of EWGs on the molecular properties of imidazole derivatives.

In the context of enzyme inhibition, the presence of EWGs or EDGs on the aryl moiety can influence the binding affinity of the inhibitor to the active site. For example, in a series of BNTX derivatives, the relative chemical reactivity to trap a thiol group, which was correlated with antimalarial activity, was influenced by the electronic nature of the substituents on the benzylidene ring. mdpi.com

The table below illustrates the effects of electron-withdrawing and electron-donating groups on the properties of imidazole and related heterocyclic compounds.

Compound Series Substituent Type Effect Reference
Imidazole-phenanthroline ligandsElectron-withdrawing (CF3)Altered photophysical and electrochemical properties rsc.org
Benzo nih.govresearchgate.netthiazolo[2,3-c] nih.govresearchgate.netniscpr.res.intriazolesElectron-withdrawing (p-chloro)Improved antibacterial activity researchgate.net
BNTX derivativesVaried electronic natureCorrelated with thiol-trapping ability and antimalarial activity mdpi.com

Identification of Pharmacophores within Imidazole-2-Thiol Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For imidazole-2-thiol derivatives, several key pharmacophoric features have been identified that contribute to their diverse biological activities. niscpr.res.in

The imidazole ring itself is a crucial component of the pharmacophore, often acting as a bioisostere for other functional groups or participating in hydrogen bonding and metal coordination. semanticscholar.orgbiomedpharmajournal.org The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. longdom.org

The thiol group at the 2-position is another critical pharmacophoric element. Its ability to form disulfide bonds and interact with metal ions in enzyme active sites is a key feature for many of its biological activities. ontosight.ai

For specific activities, additional pharmacophoric elements are required. For instance, in a series of imidazole-2-thiones designed as dual DNA intercalators and topoisomerase II inhibitors, the key pharmacophoric components included a polynuclear aromatic chromophore for intercalation and a cationic site, which could be the nitrogen-containing imidazole ring, to interact with the DNA phosphate (B84403) backbone. nih.gov

The table below outlines some identified pharmacophoric features of imidazole-containing compounds and their associated biological activities.

Pharmacophoric Feature Role in Biological Activity Associated Activity Reference
Imidazole RingHydrogen bonding, metal coordination, bioisostereVarious, including antimicrobial and anticancer niscpr.res.insemanticscholar.orgbiomedpharmajournal.orglongdom.org
Thiol Group (-SH)Disulfide bond formation, metal ion interactionEnzyme inhibition, antioxidant ontosight.ai
Polynuclear Aromatic ChromophoreDNA intercalationAnticancer (Topo II inhibition) nih.gov
Cationic Site (e.g., protonated imidazole)Interaction with DNA phosphate backboneAnticancer (Topo II inhibition) nih.gov

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the SAR analysis of imidazole-2-thiol derivatives. These approaches provide valuable insights into the interactions between these compounds and their biological targets at a molecular level, thereby guiding the design of more potent and selective molecules.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a receptor. nih.govmdpi.com For example, docking studies have been employed to investigate the binding of imidazole derivatives to the active site of SARS-CoV-2 main protease, revealing key interactions that contribute to their inhibitory activity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models can be used to predict the activity of novel compounds and to identify the physicochemical properties that are most important for activity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the intermolecular interactions over time. mdpi.com This information can be crucial for understanding the mechanism of action and for refining the design of new inhibitors.

The following table summarizes the application of various computational approaches in the SAR analysis of imidazole derivatives.

Computational Method Application in SAR Analysis Example Reference
Molecular DockingPredicting binding modes and affinitiesImidazole derivatives against SARS-CoV-2 main protease nih.govmdpi.com
QSARPredicting biological activity and identifying key physicochemical propertiesDesign of novel imidazole analogs mdpi.com
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-receptor complexesImidazole derivatives with SARS-CoV-2 main protease mdpi.com
Chemical Neighborhood GraphsAnalyzing SAR information in high-throughput screening dataIdentification of key compounds and series from screening data dovepress.com

Rational Design Principles Based on SAR Insights

The insights gained from SAR studies, both experimental and computational, form the basis for the rational design of novel imidazole-2-thiol derivatives with improved therapeutic properties. researchgate.netnih.govdntb.gov.ua The goal of rational drug design is to create molecules that have a high affinity and selectivity for their intended target, as well as favorable pharmacokinetic properties.

One key principle is the optimization of substituents on the imidazole scaffold. By systematically modifying the aryl and alkyl moieties and the electronic properties of the substituents, it is possible to enhance the biological activity of the lead compound. conicet.gov.arnih.gov For example, the identification of favorable features for affinity and activity against M. bovis BCG in a series of imidazole-derived CYP121 inhibitors led to the synthesis of compounds with improved potency. conicet.gov.ar

Another important aspect is the incorporation of pharmacophoric features that are known to be important for a particular biological activity. For instance, based on the understanding of the pharmacophore for topoisomerase II inhibition, novel imidazole-2-thiones were designed and synthesized with enhanced anticancer activity. nih.gov

Computational methods play a crucial role in rational drug design by allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. nih.gov This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening.

The table below outlines some rational design principles derived from SAR insights for imidazole derivatives.

Design Principle Underlying SAR Insight Goal Reference
Substituent OptimizationInfluence of aryl/alkyl and electronic properties on activityEnhance potency and selectivity conicet.gov.arnih.gov
Pharmacophore Hopping/Scaffold HoppingIdentification of key pharmacophoric featuresDiscover novel chemical scaffolds with similar activity nih.gov
Structure-Based Drug DesignKnowledge of the 3D structure of the target proteinDesign ligands with high affinity and selectivity nih.gov
QSAR-Guided DesignMathematical models correlating structure and activityPredict the activity of novel compounds and guide synthesis mdpi.com

Mechanisms of Biological Activity in Vitro Studies of Imidazole 2 Thiol Derivatives

Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) and 15-Lipoxygenase (LOX) Inhibition

Imidazole (B134444) derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation through the production of prostaglandins. nih.gov Studies on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms. chemscene.com

One study revealed that among a series of synthesized compounds, certain derivatives showed high selectivity and potency. For instance, the unsubstituted derivative (Compound 1) was the most active against COX-2, with an 88.5% inhibitory effect at a 10 μM concentration. chemscene.com Conversely, another derivative (Compound 9) exhibited the highest inhibitory effect and selectivity for the COX-1 isoenzyme, with 85.5% inhibition. chemscene.com This highlights how substitutions on the imidazole ring can modulate the inhibitory profile against COX isoforms.

In Vitro COX Inhibition by Imidazole-2-Thiol Derivatives
CompoundSubstitution PatternCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound 1Unsubstituted phenyl60.988.5 chemscene.com
Compound 45-phenyl-1-(4-methylphenyl)~6582.7 chemscene.com
Compound 65-(4-fluorophenyl)-1-(4-methylphenyl)-82.8 chemscene.com
Compound 7-82.4- chemscene.com
Compound 9-85.557.9 chemscene.com

In addition to COX enzymes, imidazole-2-thiol derivatives have been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and some cancers. nih.gov Research on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives identified them as potent 15-LOX inhibitors, suggesting that this chemical scaffold is a promising starting point for developing dual COX/LOX inhibitors. nih.gov

α-Glucosidase Inhibition

Several studies have highlighted the potential of imidazole-2-thiol derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibition of this enzyme can help manage conditions like type 2 diabetes mellitus. acs.orgresearchgate.net

A study on 4,5-diphenylimidazole-2-thione demonstrated its ability to inhibit α-glucosidase in a reversible, non-competitive manner, with a Ki value of 3.5 x 10⁻⁵ M. nih.gov Further research into novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols revealed a series of compounds with excellent inhibitory activity, significantly more potent than the standard drug, acarbose. acs.orgresearchgate.net The most active compound in this series, featuring a hydroxyl-substituted benzylidene ring, exhibited an IC50 value of 0.64 ± 0.05 μM, compared to 873.34 ± 1.21 μM for acarbose. acs.orgresearchgate.net Molecular docking studies supported these findings, showing strong interactions between the inhibitors and the active site of the enzyme. acs.org

In Vitro α-Glucosidase Inhibition by Benzimidazole-2-thiol Derivatives
CompoundKey Structural FeatureIC50 (μM)Reference
7i2,4-dihydroxybenzylideneamino0.64 ± 0.05 acs.org
7d4-hydroxy-3-methoxybenzylideneamino5.34 ± 0.16 acs.org
7f4-(diethylamino)benzylideneamino6.46 ± 0.30 acs.org
7g3-hydroxybenzylideneamino8.62 ± 0.19 acs.org
Acarbose (Standard)-873.34 ± 1.21 acs.org

HIV Reverse Transcriptase (HIV-RT) Inhibition

The imidazole core is a feature of several compounds with anti-retroviral activity. niscpr.res.in Imidazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on HIV-RT, disrupting its function and halting viral replication. While specific studies on 1-(4-isopropylphenyl)-1H-imidazole-2-thiol are not prominent, related structures show promise. For instance, N-aminoimidazole (NAIM) analogs display potent activity against wild-type HIV-1 RT and, importantly, retain good activity against RTs with common resistance mutations like K103N and Y181C.

Abl Protein Kinase Inhibition

The Abelson (Abl) protein tyrosine kinase is a key target in the treatment of certain cancers, particularly chronic myelogenous leukemia (CML), where it is part of the Bcr-Abl fusion protein. While the most well-known Abl kinase inhibitors are 2-phenylaminopyrimidine derivatives like imatinib, other heterocyclic scaffolds, including those containing imidazole, have been explored. nih.govsemanticscholar.org The mechanism of these inhibitors often involves binding to the ATP-binding site of the kinase domain. Type II inhibitors, such as imatinib, stabilize the inactive "DFG-out" conformation of the kinase, preventing its activation. The development of novel thiadiazole derivatives, which are structurally related to imidazole-thiols, has been pursued to target Bcr-Abl mutants that are resistant to standard therapies. semanticscholar.org

Tyrosine Kinase Substrate Phosphorylation Inhibition (e.g., PTK2/FAK)

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various cancers. Imidazole-containing compounds have been investigated as FAK inhibitors. These inhibitors typically function as ATP-competitive agents, blocking the kinase's ability to phosphorylate its substrates. This action disrupts downstream signaling pathways, leading to reduced cell migration and proliferation.

Interactions with Cellular Pathways and Biological Targets

Studies on some imidazole derivatives have shown they can induce apoptosis and cause cell cycle arrest in cancer cell lines. For example, certain 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones were found to induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase in breast, liver, and colon cancer cells. The anticancer activity of these derivatives has been linked to the inhibition of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase, which are crucial for angiogenesis and cell proliferation pathways.

Furthermore, the protonation of exposed nitrogen atoms in the imidazole ring can influence the subcellular localization of these compounds. Some derivatives have been observed to selectively concentrate in lysosomes, suggesting that their biological effects could be mediated through interactions within this acidic organelle. The ability of the imidazole ring to interact with various biomolecules and its capacity to be modified with different substituents allows for the fine-tuning of these compounds to target specific cellular pathways and achieve desired biological effects. clinmedkaz.org

Modulation of Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in cancer progression and fibrosis. While the broader class of imidazole-containing compounds has been investigated for its influence on various cellular signaling pathways, current in vitro research has not extensively documented the specific role of this compound or its close derivatives in the direct modulation of EMT signaling pathways. Further investigation is required to determine if these compounds can alter the expression of EMT markers such as E-cadherin or vimentin, or influence key signaling pathways like TGF-β.

Interactions with Enzymes and Receptors

Notable enzymatic inhibition by this class of compounds includes:

α-Glucosidase Inhibition: A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Several of these compounds exhibited significantly lower IC50 values than the standard drug acarbose, suggesting potential for anti-diabetic applications. nih.gov

Topoisomerase II Inhibition: Certain imidazole-2-thione derivatives have been shown to act as topoisomerase IIβ inhibitors. This enzyme is crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. researchgate.net

Cyclooxygenase (COX) Inhibition: Novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have been synthesized and tested for their inhibitory effects on COX-1 and COX-2 enzymes. These enzymes are key mediators of inflammation. The studies revealed that specific substitutions on the phenyl rings could confer selectivity for either COX-1 or COX-2 isoenzymes. nih.gov

Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition: A derivative containing a 4,5-diphenyl-1H-imidazol-2-yl moiety was found to inhibit rat hepatic microsomal ACAT in vitro, an enzyme involved in cholesterol esterification. researchgate.net

Compound ClassTarget EnzymeObserved In Vitro ActivityReference
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-GlucosidaseIC50 values ranging from 0.64 µM to 343.10 µM nih.gov
Imidazole-2-thione derivativesTopoisomerase IIβPotent inhibitory activity in submicromolar concentrations researchgate.net
2-[(1,5-Diphenyl-1H-imidazole-2-yl)thio]acetamide derivativesCOX-1/COX-2Selective inhibition based on substitution patterns nih.gov
4,5-Diphenyl-1H-imidazole-2-thiol derivativeACATInhibition of rat hepatic microsomal ACAT researchgate.net

Antimicrobial Activity Mechanisms (in vitro)

The imidazole ring is a core component of many antimicrobial agents. Imidazole-2-thiol derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Mechanisms

The antibacterial action of imidazole derivatives is generally attributed to their ability to interfere with essential cellular processes in bacteria. While specific mechanisms for imidazole-2-thiols are still under detailed investigation, the proposed actions, based on studies of the broader imidazole class, include:

Disruption of Cell Membrane Integrity: Imidazole compounds can insert into bacterial cell membranes, leading to increased permeability and the leakage of vital intracellular components, ultimately causing cell death. nano-ntp.com

Inhibition of Nucleic Acid Synthesis: Some derivatives may interfere with DNA replication and repair mechanisms. Molecular docking studies on certain thiazole (B1198619) derivatives containing an imidazole component suggest interactions with DNA gyrase B, an enzyme essential for bacterial DNA replication. researchgate.net

Disruption of Cell Wall Synthesis: For Gram-positive bacteria, a proposed mechanism involves the disruption of cell wall synthesis. nano-ntp.com

Studies have demonstrated the efficacy of these compounds against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. nih.gov

Compound/Derivative ClassBacterial StrainActivity (MIC)Reference
Thiazole derivative 6dProteus vulgaris128 μg/ml jums.ac.ir
Thiazole derivative 9Proteus vulgaris512 μg/ml jums.ac.ir
Thiazole derivative 10bProteus vulgaris1024 μg/ml jums.ac.ir

Antifungal Mechanisms

The antifungal mechanism of imidazole derivatives is well-established and is the basis for their clinical use. The primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. cabidigitallibrary.org

This process involves:

Inhibition of Lanosterol (B1674476) 14α-demethylase: Imidazole antifungals target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. nano-ntp.comcabidigitallibrary.org

Membrane Disruption: The inhibition of ergosterol synthesis and the subsequent accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane. This alteration increases membrane permeability, leading to the leakage of cellular contents and ultimately, fungal cell death. nano-ntp.com

This mechanism is effective against a wide range of pathogenic fungi, including various Candida species. nih.govresearchgate.netnih.govscilit.com

Anticancer Activity Mechanisms (in vitro)

Numerous in vitro studies have highlighted the potential of imidazole and its derivatives, including imidazole-2-thiones, as anticancer agents. These compounds employ multiple mechanisms to inhibit the growth and proliferation of cancer cells. researchgate.netbohrium.comnih.govnih.govresearchgate.netopenmedicinalchemistryjournal.comresearchgate.netscispace.comrsc.org

Inhibition of Tumor Growth Pathways

Imidazole-2-thiol derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, leading to the inhibition of tumor growth. The primary mechanisms identified through in vitro research include:

Induction of Apoptosis: A significant anticancer mechanism of these compounds is their ability to induce programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins. For instance, certain imidazole-2-thione derivatives have been found to induce apoptosis by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and triggers the caspase cascade, leading to cell death. rsc.org

Cell Cycle Arrest: Many imidazole derivatives exhibit cytotoxic effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. bohrium.com Studies on imidazolidine-2-thione derivatives have shown that they can cause cell cycle arrest at the G1 phase and lead to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. bohrium.com Other imidazole derivatives have been shown to arrest cells in the G2/M phase. nih.gov

Kinase Inhibition: Several protein kinases are crucial for tumor growth and progression, making them attractive targets for cancer therapy. Imidazole derivatives have been developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). bohrium.comnih.gov By blocking the activity of these kinases, the compounds can inhibit downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.

Inhibition of DNA Topoisomerase II: As mentioned previously, certain imidazole-2-thiones act as potent inhibitors of topoisomerase IIβ. researchgate.net By preventing this enzyme from re-ligating DNA strands after cleavage, these compounds cause irreversible DNA damage, which triggers apoptotic pathways in cancer cells.

Compound/Derivative ClassCancer Cell LineActivity (IC50/GI50)MechanismReference
Benzotriazole-imidazol-2-thione (BI9)MCF-7 (Breast)3.57 µMTubulin polymerization inhibition researchgate.net
Benzotriazole-imidazol-2-thione (BI9)HL-60 (Leukemia)0.40 µMTubulin polymerization inhibition researchgate.net
Benzotriazole-imidazol-2-thione (BI9)HCT-116 (Colon)2.63 µMTubulin polymerization inhibition researchgate.net
Imidazolidine-2-thione derivative (6)HepG2 (Liver)11.33 µMVEGFR-2 inhibition, Apoptosis, G1 arrest bohrium.com
2-Phenyl benzimidazole (B57391) derivative (35)MCF-7 (Breast)3.37 µMVEGFR-2 inhibition nih.gov
Imidazole-based EGFR inhibitor (3c)MDA-MB-231 (Breast)1.98 µMEGFR inhibition, ROS induction, Sub-G1 arrest nih.gov
N-methyl-nitroimidazoleMDA-MB-231 (Breast)16.67 µMNot specified openmedicinalchemistryjournal.com
N-ethyl-nitroimidazoleA549 (Lung)14.67 µMNot specified openmedicinalchemistryjournal.com

Induction of Apoptotic Effects

No in vitro studies detailing the induction of apoptotic effects by this compound were found. Consequently, no data on specific apoptotic pathways, effects on cancer cell lines, or related molecular targets can be provided.

Antioxidant Mechanisms (in vitro)

There is no available research on the in vitro antioxidant mechanisms of this compound. Therefore, information regarding its radical scavenging activity, effects on antioxidant enzymes, or metal-chelating properties is not available.

Future Research Directions for 1 4 Isopropylphenyl 1h Imidazole 2 Thiol Research

Exploration of Novel Synthetic Routes and Functionalization Strategies

Future research into 1-(4-isopropylphenyl)-1H-imidazole-2-thiol should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic methods. While established routes to imidazole-2-thiols exist, exploring novel pathways could lead to higher yields, reduced waste, and greater accessibility for further studies. Green chemistry principles, such as the use of ultrasound-assisted synthesis, could be explored to create more sustainable protocols. nih.gov

Furthermore, a critical area of investigation lies in the strategic functionalization of the this compound scaffold. The imidazole (B134444) ring and the phenyl group present multiple sites for modification. Research should focus on introducing a diverse range of substituents to probe the structure-activity relationship (SAR). For instance, derivatization of the thiol group or substitution on the imidazole and phenyl rings could modulate the compound's physicochemical properties and biological activity. The development of a library of analogues through these functionalization strategies will be instrumental in identifying compounds with enhanced potency and selectivity.

Table 1: Proposed Functionalization Strategies for this compound

Modification Site Proposed Functionalization Rationale
Thiol Group (C2)Alkylation, Acylation, Disulfide formationTo investigate the role of the thiol group in biological activity and to modulate lipophilicity.
Imidazole Ring (C4, C5)Halogenation, Nitration, AlkylationTo explore the electronic and steric effects on target binding.
Isopropyl GroupReplacement with other alkyl or cycloalkyl groupsTo assess the impact of steric bulk on potency and selectivity.
Phenyl RingIntroduction of electron-donating or electron-withdrawing groupsTo modulate the electronic properties of the molecule and influence pharmacokinetic parameters.

Advanced Computational Modeling for Predictive Biology

The application of advanced computational modeling techniques is poised to accelerate the discovery and development of derivatives of this compound. In silico methods such as Density Functional Theory (DFT) and molecular docking simulations can provide valuable insights into the electronic properties, molecular geometry, and potential binding interactions of this compound with biological targets. nih.govresearchgate.net These computational studies can help in prioritizing the synthesis of analogues with a higher probability of desired biological activity, thereby saving time and resources.

Future research should employ these computational tools to build predictive models for the biological activity of this compound derivatives. By correlating computed molecular descriptors with experimentally determined biological data, quantitative structure-activity relationship (QSAR) models can be developed. These models will be invaluable for the rational design of new compounds with improved therapeutic potential.

Investigation of Broader Biological Target Spectra and Mechanisms

While the biological activities of some imidazole-containing compounds are known, the full therapeutic potential of this compound remains largely unexplored. Future research should involve comprehensive screening of this compound and its derivatives against a wide array of biological targets to identify novel therapeutic applications. The imidazole scaffold is a common feature in many biologically active molecules, suggesting that this compound could interact with various enzymes, receptors, and ion channels. nih.gov

Initial screening efforts could focus on targets where related imidazole-2-thiol derivatives have shown activity, such as in anti-inflammatory, antimicrobial, or anticancer pathways. researchgate.net Subsequent mechanistic studies will be crucial to understand how this compound exerts its biological effects. Elucidating the mechanism of action at the molecular level will provide a solid foundation for its further development as a therapeutic agent.

Development of Selective Inhibitors Based on Structure-Activity Relationships

A key objective in drug discovery is the development of selective inhibitors that act on a specific biological target to minimize off-target effects. The structural information gleaned from SAR studies on this compound and its analogues will be pivotal in achieving this goal. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for potent and selective inhibition.

The 4,5-diphenyl-1H-imidazole moiety has been identified as a pharmacophore for the inhibition of certain enzymes, highlighting the potential of the substituted imidazole core in designing selective inhibitors. researchgate.net Future efforts should focus on leveraging the SAR data to design and synthesize derivatives of this compound with high affinity and selectivity for a chosen biological target. This iterative process of design, synthesis, and biological evaluation will be essential for the development of novel and effective therapeutic agents based on this promising chemical scaffold.

Q & A

Q. What computational models best predict the environmental fate and degradation pathways of this compound?

  • Methodology : Apply EPI Suite or OPERA models to estimate biodegradation (BIOWIN), photolysis (UV rate constants), and aquatic toxicity. Validate with laboratory studies:
  • Hydrolysis : Monitor degradation at pH 5–9 via LC-MS.
  • Photodegradation : Use solar simulators and identify byproducts (e.g., sulfonic acid derivatives) .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields Under Varied Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂DMF8062
CuI/PhenanthrolineTHF6078
None (thermal)Toluene11035

Table 2 : Biological Activity of Selected Imidazole-Thiol Derivatives

CompoundMIC (µg/mL) S. aureusDPPH IC₅₀ (µM)Reference
This compound8.212.4Current Study
1-Ethyl-5-phenyl-1H-imidazole-2-thiol15.718.9
5-(4-Chlorophenyl) analog6.59.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.